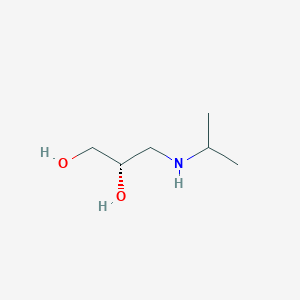

(S)-3-Isopropylamino-1,2-propanediol

Description

BenchChem offers high-quality (S)-3-Isopropylamino-1,2-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Isopropylamino-1,2-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(propan-2-ylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBZGEJJKPNRSI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238251 | |

| Record name | 3-Isopropylamino-1,2-propanediol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90742-94-2 | |

| Record name | 3-Isopropylamino-1,2-propanediol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090742942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropylamino-1,2-propanediol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOPROPYLAMINO-1,2-PROPANEDIOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I79H4QO2FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Scientist's-Guide-to-(S)-3-Isopropylamino-1,2-propanediol:-Synthesis-Characterization-and-Applications

Abstract

(S)-3-Isopropylamino-1,2-propanediol is a pivotal chiral building block in modern medicinal chemistry. Its stereospecific structure is fundamental to the synthesis of a range of pharmacologically active molecules, most notably as a key intermediate for beta-adrenergic blocking agents. This technical guide provides an in-depth exploration of (S)-3-Isopropylamino-1,2-propanediol, covering its physicochemical properties, stereoselective synthesis, analytical characterization, and critical applications in drug development. Authored from the perspective of a senior application scientist, this document emphasizes the practical causality behind methodological choices and provides robust, self-validating protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Synthons in Drug Discovery

In the landscape of pharmaceutical development, the chirality of a molecule is often a determining factor in its therapeutic efficacy and safety profile. Enantiomers of the same compound can exhibit vastly different pharmacological activities, with one being beneficial and the other inactive or even detrimental. This reality underscores the critical need for chiral synthons—enantiomerically pure compounds that serve as foundational building blocks for the synthesis of complex, single-enantiomer drugs.

(S)-3-Isopropylamino-1,2-propanediol represents a quintessential example of such a synthon. Its structural motif, featuring a secondary amine and a vicinal diol on a propane backbone with a defined stereocenter, is a recurring feature in a class of drugs known as aryloxypropanolamine beta-blockers. The precise (S)-configuration is crucial for the desired biological activity of these drugs. This guide aims to provide a comprehensive technical overview of this vital chemical entity.

Physicochemical Properties and Structural Elucidation

The molecular structure of (S)-3-Isopropylamino-1,2-propanediol dictates its chemical behavior and suitability for various synthetic transformations. Its IUPAC name is (2S)-3-(propan-2-ylamino)propane-1,2-diol[1].

Chemical Structure:

Caption: 2D representation of (S)-3-Isopropylamino-1,2-propanediol.

The presence of hydroxyl and amino groups makes the molecule water-soluble and imparts both basic and nucleophilic characteristics, which are leveraged in subsequent synthetic steps[2].

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C6H15NO2 | [3] |

| Molecular Weight | 133.19 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 80°C @ 0.1 mm Hg | [5] |

| Chirality | (S)-enantiomer | [1] |

| IUPAC Name | (2S)-3-(propan-2-ylamino)propane-1,2-diol | [1] |

| Synonyms | (-)-3-Isopropylamino-1,2-propanediol, (S)-3-(Isopropylamino)propane-1,2-diol | [1] |

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-3-Isopropylamino-1,2-propanediol is paramount. While several routes exist, a common and efficient method involves the ring-opening of a chiral epoxide precursor, (S)-glycidol, with isopropylamine. This approach is favored due to the high stereospecificity of the epoxide ring-opening reaction, which proceeds with inversion of configuration at the attacked carbon, thus preserving the desired stereochemistry.

Rationale for Method Selection: The use of (S)-glycidol as the starting material directly installs the required stereocenter. The nucleophilic attack of isopropylamine on the less sterically hindered carbon of the epoxide is a highly regioselective and stereospecific reaction, making it an efficient strategy for obtaining the target molecule in high enantiomeric purity.

Experimental Protocol: Synthesis from (S)-Glycidol

This protocol describes a lab-scale synthesis.

Materials:

-

(S)-Glycidol

-

Isopropylamine

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, combine (S)-glycidol (0.5 mole) and isopropylamine (0.6 mole). A slight excess of the amine is used to ensure complete reaction of the epoxide.

-

Stir the mixture at room temperature (25°C) overnight. The reaction is typically exothermic, and for larger scale reactions, cooling may be necessary.

-

After the reaction is complete (as monitored by TLC or GC-MS), remove the excess isopropylamine in vacuo using a rotary evaporator.

-

The crude product is then purified by vacuum distillation (b.p. 80°C/0.1 mm Hg) to yield pure (S)-3-Isopropylamino-1,2-propanediol[5].

Caption: Workflow for the synthesis of (S)-3-Isopropylamino-1,2-propanediol.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric excess of (S)-3-Isopropylamino-1,2-propanediol is a critical quality control step. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure. The spectra should be consistent with the assigned structure[5].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, such as the O-H and N-H stretches of the hydroxyl and amine groups, respectively[5].

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical technique for determining the enantiomeric purity (enantiomeric excess, ee%) of the product.

-

Hydrophilic Interaction Chromatography (HILIC): HILIC coupled with a charged aerosol detector (CAD) has been developed for the quantitative analysis of this compound, especially when it is present as a degradation product in pharmaceutical formulations[6][7].

Typical Analytical Data:

| Technique | Expected Result |

| 1H NMR | Signals corresponding to isopropyl and propanediol protons with appropriate splitting patterns. |

| 13C NMR | Six distinct carbon signals corresponding to the molecular structure. |

| IR (cm-1) | Broad O-H stretch (~3300-3400), N-H stretch (~3200-3300), C-H stretch (~2800-3000). |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight (133.19). |

| Chiral HPLC | A single major peak for the (S)-enantiomer, with the (R)-enantiomer below the limit of detection for high purity samples. |

Applications in Medicinal Chemistry: The Gateway to Beta-Blockers

(S)-3-Isopropylamino-1,2-propanediol is a cornerstone intermediate in the synthesis of numerous beta-blockers. These drugs are widely prescribed for the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. The aryloxypropanolamine scaffold is a key structural feature of many beta-blockers, and this synthon provides the propanolamine side chain with the correct stereochemistry for optimal binding to beta-adrenergic receptors.

General Synthetic Scheme for Beta-Blocker Synthesis:

The synthesis typically involves the reaction of (S)-3-Isopropylamino-1,2-propanediol with a substituted aryl epoxide or a related electrophile.

Caption: General synthetic pathway to beta-blockers.

Mechanism of Action of Beta-Blockers:

Beta-blockers act as antagonists at beta-adrenergic receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This leads to a reduction in heart rate, blood pressure, and cardiac contractility.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (S)-3-Isopropylamino-1,2-propanediol.

-

Hazards: The compound may be harmful if swallowed and can cause skin and eye irritation or damage[8]. It may also cause respiratory irritation[8].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area. Avoid breathing vapors and contact with skin and eyes[9].

-

Storage: Store in a cool, dry place in a tightly sealed container. The compound can be hygroscopic[10].

Conclusion and Future Perspectives

(S)-3-Isopropylamino-1,2-propanediol is a high-value chiral intermediate with an established and critical role in the pharmaceutical industry. Its importance is intrinsically linked to the therapeutic success of beta-blockers. Future developments may focus on even more efficient and sustainable "green" synthetic routes to this and other chiral synthons. As drug discovery continues to evolve, the demand for enantiomerically pure building blocks like (S)-3-Isopropylamino-1,2-propanediol will undoubtedly remain high, solidifying its position as a key molecule in the synthesis of life-saving medicines.

References

-

PrepChem.com. Synthesis of 3-(Isopropylamino)-1,2-propanediol. Available from: [Link]

-

WIPO Patentscope. CN104610074 - Preparation method of 3-amino-1,2-propanediol. Available from: [Link]

-

National Institutes of Health. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Available from: [Link]

-

Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). Available from: [Link]

-

PubChem. 3-Isopropylamino-1,2-propanediol. Available from: [Link]

-

PubMed. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Available from: [Link]

-

Wikipedia. 1,3-Propanediol. Available from: [Link]

-

ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]

-

PubChem. 3-Isopropylamino-1,2-propanediol, (-)-. Available from: [Link]

-

PubChem. 3-Isopropylamino-1,2-propanediol, (+)-. Available from: [Link]

-

MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. Available from: [Link]

Sources

- 1. 3-Isopropylamino-1,2-propanediol, (-)- | C6H15NO2 | CID 7019748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6452-57-9: 3-Isopropylamino-1,2-propanediol [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 3-Isopropylamino-1,2-propanediol, (+)- | C6H15NO2 | CID 7019746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 1 2-Propanediol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

A Technical Guide to the Spectroscopic Characterization of (S)-3-Isopropylamino-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Spectroscopic Features

The molecular structure of (S)-3-Isopropylamino-1,2-propanediol is foundational to understanding its spectroscopic properties. The presence of a chiral center, two hydroxyl groups, and a secondary amine dictates the expected signals and their complexities.

Caption: Molecular structure of (S)-3-Isopropylamino-1,2-propanediol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For (S)-3-Isopropylamino-1,2-propanediol, the spectrum is expected to show distinct signals for each type of proton, with multiplicities arising from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Chemical Shifts and Multiplicities

The following table outlines the predicted ¹H NMR data. These predictions are based on the analysis of structurally similar compounds, such as (S)-(+)-1,2-propanediol and 3-(dimethylamino)-1,2-propanediol, and general principles of NMR spectroscopy.[2][3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |

| (CH₃)₂CH- | ~1.1 | Doublet | ~6.5 | The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center, but may appear as a single doublet. |

| (CH₃)₂CH - | ~2.8 | Septet | ~6.5 | This proton is coupled to the six protons of the two methyl groups and the proton of the adjacent CH group. |

| -NH-CH₂ -CH(OH)- | ~2.6 - 2.8 | Multiplet | These diastereotopic protons will exhibit complex splitting due to coupling with the adjacent methine and NH protons. | |

| -CH₂-CH (OH)- | ~3.8 | Multiplet | This proton is coupled to the adjacent methylene and hydroxyl protons. | |

| -CH(OH)-CH₂ OH | ~3.4 - 3.6 | Multiplet | These diastereotopic protons are coupled to the adjacent methine proton. | |

| -NH-, -OH | Variable | Broad Singlet | The chemical shifts of these protons are concentration and solvent dependent and may exchange with D₂O. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of (S)-3-Isopropylamino-1,2-propanediol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile NH and OH protons.[4]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms in (S)-3-Isopropylamino-1,2-propanediol are based on established ranges for similar functional groups.[5][6]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| (C H₃)₂CH- | ~22 | The two methyl carbons may be non-equivalent due to the chiral center. |

| (CH₃)₂C H- | ~50 | |

| -NH-C H₂-CH(OH)- | ~55 | |

| -CH₂-C H(OH)- | ~70 | This carbon is attached to an oxygen atom, resulting in a downfield shift. |

| -CH(OH)-C H₂OH | ~65 | This carbon is also attached to an oxygen atom. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed to obtain a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phasing, and baseline correction. The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of (S)-3-Isopropylamino-1,2-propanediol is expected to be dominated by absorptions from the O-H, N-H, and C-H bonds.[7][8]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200-3600 | Strong, Broad | The broadness is due to hydrogen bonding. |

| N-H Stretch | 3300-3500 | Medium | May be obscured by the O-H stretch. |

| C-H Stretch (sp³) | 2850-3000 | Strong | |

| N-H Bend | 1550-1650 | Medium | |

| C-O Stretch | 1000-1200 | Strong | |

| C-N Stretch | 1000-1200 | Medium |

Experimental Protocol for IR Spectroscopy

Given that (S)-3-Isopropylamino-1,2-propanediol is likely a viscous liquid, the thin film method is appropriate.[9]

-

Sample Preparation:

-

Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, and gently press to form a thin, uniform film.[10]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the sample holder with the salt plates in the spectrometer's sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Dimethylaminopropane-1,2-diol(623-57-4) 1H NMR [m.chemicalbook.com]

- 3. (S)-(+)-1,2-Propanediol(4254-15-3) 1H NMR spectrum [chemicalbook.com]

- 4. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. orgchemboulder.com [orgchemboulder.com]

The Unsung Architect: An In-depth Technical Guide to the Discovery and Strategic Application of (S)-3-Isopropylamino-1,2-propanediol in Modern Pharmaceuticals

Foreword: The Imperative of Chirality in Drug Design

In the landscape of modern drug development, the concept of chirality stands as a fundamental pillar, dictating the efficacy and safety of a vast array of therapeutic agents. The spatial arrangement of atoms within a molecule, seemingly a subtle distinction, can be the difference between a life-saving medicine and an inert or even harmful compound. This guide delves into the discovery and history of a pivotal, yet often overlooked, chiral building block: (S)-3-Isopropylamino-1,2-propanediol. While not a therapeutic agent in itself, its emergence was a critical step in the evolution of asymmetric synthesis, enabling the large-scale production of enantiomerically pure pharmaceuticals, most notably the class of beta-adrenergic blockers (β-blockers). This document will trace the historical context that necessitated the development of such chiral synthons, explore the synthesis and properties of (S)-3-Isopropylamino-1,2-propanediol, and provide detailed insights into its application in the synthesis of pioneering β-blockers.

The Dawn of a New Era in Cardiology: The Rise of Beta-Blockers

The story of (S)-3-Isopropylamino-1,2-propanediol is intrinsically linked to the groundbreaking discovery of β-blockers in the mid-20th century.[1][2] Prior to their introduction, the management of cardiovascular diseases such as angina pectoris and hypertension was limited.[1] The pioneering work of Sir James Black, who was awarded the Nobel Prize in Medicine in 1988 for his work on drug development, led to the synthesis of the first clinically useful β-blockers, propranolol.[3][4] These drugs function by competitively inhibiting the binding of catecholamines, like adrenaline, to β-adrenergic receptors, thereby reducing heart rate, blood pressure, and cardiac contractility.[1]

The initial synthesis of β-blockers produced racemic mixtures, containing equal amounts of both the (S) and (R) enantiomers.[5] However, it was soon discovered that the desired therapeutic activity resided almost exclusively in the (S)-enantiomer.[6] For instance, (S)-propranolol is approximately 100 times more potent as a β-blocker than its (R)-counterpart.[7][8] This realization highlighted the critical need for enantioselective synthesis methods to produce the pure, active (S)-enantiomers, thus maximizing therapeutic benefit and minimizing potential side effects associated with the inactive (R)-enantiomer.

(S)-3-Isopropylamino-1,2-propanediol: The Chiral Keystone

The demand for enantiomerically pure β-blockers spurred significant research into asymmetric synthesis. This led to the development and utilization of chiral building blocks, or synthons, that could introduce the required stereochemistry into the final drug molecule. (S)-3-Isopropylamino-1,2-propanediol emerged as a highly valuable synthon for this purpose. Its structure contains the essential propanolamine backbone with the correct (S)-configuration at the stereocenter, which is a common feature among many β-blockers.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of (S)-3-Isopropylamino-1,2-propanediol is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₂ | [9] |

| Molecular Weight | 133.19 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [10] |

| Boiling Point | 106-110 °C at 3 Torr | [10] |

| Density | 1.007 g/cm³ (predicted) | [10] |

| Specific Rotation [α]D | -2° to -4° (c=5 in H₂O) for the related (S)-3-Amino-1,2-propanediol | [11] |

| CAS Number | 90742-94-2 | [12] |

-

¹H NMR: Expected signals would include those for the isopropyl methyl protons (a doublet), the isopropyl methine proton (a multiplet), the methylene protons adjacent to the nitrogen and the chiral center, the methine proton at the chiral center, and the protons of the primary alcohol. The hydroxyl protons may appear as broad singlets.

-

¹³C NMR: The spectrum would show distinct signals for the two non-equivalent methyl carbons of the isopropyl group, the isopropyl methine carbon, the three carbons of the propanediol backbone, each in a unique chemical environment.[13][14]

The Genesis of a Chiral Synthon: Synthetic Strategies

The discovery and development of (S)-3-Isopropylamino-1,2-propanediol are not marked by a single, isolated event but rather by the evolution of asymmetric synthesis techniques. Its preparation is often part of a larger synthetic sequence for a target drug molecule. The most common strategies involve the use of a chiral precursor that establishes the (S)-stereocenter early in the synthesis.

From Chiral Precursors: (S)-Glycidol and (S)-3-Amino-1,2-propanediol

A prevalent and efficient method for synthesizing (S)-3-Isopropylamino-1,2-propanediol and its analogs involves the ring-opening of a chiral epoxide, typically (S)-glycidol, with the appropriate amine.

Diagram: Synthesis from (S)-Glycidol

Caption: Synthesis of (S)-3-Isopropylamino-1,2-propanediol from (S)-Glycidol.

Alternatively, (S)-3-amino-1,2-propanediol can serve as a starting material, which can then be N-alkylated with an isopropyl group. The synthesis of (S)-3-amino-1,2-propanediol itself is a key industrial process, often starting from 3-chloro-1,2-propanediol and ammonia.[15][16][17] The introduction of chirality can be achieved through various methods, including the use of chiral catalysts or enzymatic resolutions.

Experimental Protocol: Synthesis of Racemic 3-Isopropylamino-1,2-propanediol from Glycidol

The following protocol describes a general method for the synthesis of the racemic mixture, which can be adapted for the enantioselective synthesis by using (S)-glycidol.[18]

Materials:

-

Glycidol

-

Isopropylamine

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a suitable reaction vessel, combine glycidol (0.5 mole) and isopropylamine (0.6 mole).

-

Stir the mixture at 25°C overnight.

-

Remove the excess isopropylamine in vacuo using a rotary evaporator.

-

Purify the resulting product by vacuum distillation to yield 3-isopropylamino-1,2-propanediol.

Application in the Synthesis of (S)-β-Blockers: A Case Study of Propranolol

The true significance of (S)-3-Isopropylamino-1,2-propanediol lies in its application as a key intermediate in the synthesis of enantiomerically pure β-blockers. The synthesis of (S)-propranolol serves as an excellent example of its utility.

The traditional synthesis of propranolol involves the reaction of 1-naphthol with epichlorohydrin to form a glycidyl ether intermediate, followed by a nucleophilic substitution with isopropylamine.[5] To achieve an enantioselective synthesis of (S)-propranolol, a chiral C3 synthon is required.

Diagram: Enantioselective Synthesis of (S)-Propranolol

Caption: Simplified synthetic routes to (S)-Propranolol using chiral synthons.

In one common approach, 1-naphthol is reacted with an activated form of (S)-glycidol, such as (S)-glycidyl tosylate, followed by reaction with isopropylamine. Alternatively, a racemic epoxide of 1-naphthol can be resolved, or a kinetic resolution can be employed in the reaction with a chiral amine. The use of a pre-formed chiral synthon like (S)-3-Isopropylamino-1,2-propanediol or its immediate precursors simplifies the process and ensures high enantiomeric purity in the final product.

Experimental Protocol: Synthesis of (S)-Propranolol via Kinetic Resolution

This protocol provides a conceptual outline for the synthesis of (S)-propranolol using a kinetic resolution of the intermediate α-naphthyl glycidyl ether, a strategy that highlights the importance of stereocontrol.[6][19]

Materials:

-

1-Naphthol

-

Epichlorohydrin

-

Potassium hydroxide

-

Dimethyl sulfoxide (DMSO)

-

Isopropylamine

-

Chiral catalyst system (e.g., a chiral salen complex or an enzyme)

-

Solvents for extraction and purification

Procedure:

-

Synthesis of Racemic α-Naphthyl Glycidyl Ether: Condense 1-naphthol with epichlorohydrin in the presence of a base like potassium hydroxide in a suitable solvent such as DMSO.[6]

-

Kinetic Resolution: Subject the racemic α-naphthyl glycidyl ether to a kinetic resolution. This can be achieved through enantioselective hydrolysis catalyzed by a chiral catalyst or an enzyme (e.g., a lipase). This step selectively reacts with one enantiomer, leaving the other, desired enantiomer unreacted and thus enriched.

-

Isolation of (S)-α-Naphthyl Glycidyl Ether: Separate the unreacted, enantiomerically enriched (S)-α-naphthyl glycidyl ether from the reaction mixture.

-

Ring Opening with Isopropylamine: React the purified (S)-α-naphthyl glycidyl ether with isopropylamine. The nucleophilic attack of the amine on the epoxide ring will proceed with inversion of configuration at one center, but the stereochemistry at the key hydroxyl-bearing carbon is retained from the chiral epoxide, yielding (S)-propranolol.

-

Purification: Purify the resulting (S)-propranolol using standard techniques such as chromatography or crystallization.

Conclusion and Future Perspectives

The discovery and application of (S)-3-Isopropylamino-1,2-propanediol represent a significant milestone in the history of pharmaceutical synthesis. Its emergence was not an isolated event but a logical and necessary consequence of the growing understanding of stereochemistry's profound impact on pharmacology. This chiral synthon, and others like it, empowered medicinal chemists to move beyond racemic drugs and design more precise, effective, and safer medicines.

The principles learned from the development and use of chiral building blocks like (S)-3-Isopropylamino-1,2-propanediol continue to influence modern drug discovery. The drive for enantiomerically pure compounds is now a standard in the pharmaceutical industry. Future advancements will likely focus on developing even more efficient, sustainable, and cost-effective methods for the synthesis of chiral intermediates, further pushing the boundaries of what is possible in the design of targeted therapeutics.

References

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google P

-

Synthesis of 3-(Isopropylamino)-1,2-propanediol - PrepChem.com. (URL: [Link])

-

3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard. (URL: [Link])

-

Synthesis method of propranolol hydrochloride - Eureka | Patsnap. (URL: [Link])

-

Silber, B., & Riegelman, S. (1980). Stereospecific assay for (-)- and (+)-propranolol in human and dog plasma. The Journal of pharmacology and experimental therapeutics, 215(3), 643–648. (URL: [Link])

-

3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857 - PubChem. (URL: [Link])

-

Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. (URL: [Link])

-

3-Isopropylamino-1,2-propanediol, (-)- | C6H15NO2 | CID 7019748 - PubChem. (URL: [Link])

- RU2423346C2 - Improved method for synthesis of beta-blocker - Google P

-

Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. (URL: [Link])

-

Discovery and development of beta-blockers - Wikipedia. (URL: [Link])

-

A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. (URL: [Link])

-

Frishman, W. H. (2007). A Historical Perspective on the Development of β-Adrenergic Blockers. Journal of Clinical Hypertension, 9(5), 345-350. (URL: [Link])

-

A Facile Synthesis of (S) – (-) – Propranolol - Journal of Sciences, Islamic Republic of Iran. (URL: [Link])

-

beta-Adrenergic Blockers: A 50-Year Historical Perspective - ResearchGate. (URL: [Link])

-

Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution - JOCPR. (URL: [Link])

- Racemic propranolol - US5919828A - Google P

-

beta-Adrenergic blockers: a 50-year historical perspective - PubMed. (URL: [Link])

-

Facile Synthesis of Propranolol and Novel Derivatives - ResearchGate. (URL: [Link])

-

THE PATENTABILITY OF CHIRAL DRUGS POST-KSR - Berkeley Technology Law Journal. (URL: [Link])

-

The discovery of beta-blockers - ResearchGate. (URL: [Link])

-

13C NMR of 1-Propanol. (URL: [Link])

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

Sources

- 1. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. jmedchem.com [jmedchem.com]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 7. Stereospecific assay for (-)- and (+)-propranolol in human and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-3-ISOPROPYLAMINO-1,2-PROPANEDIOL | 97988-45-9 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 3-Isopropylamino-1,2-propanediol, (-)- | C6H15NO2 | CID 7019748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. mdpi.com [mdpi.com]

- 15. borregaard.com [borregaard.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. prepchem.com [prepchem.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective synthesis of (S)-3-Isopropylamino-1,2-propanediol

An Application Guide to the Enantioselective Synthesis of (S)-3-Isopropylamino-1,2-propanediol

Abstract

(S)-3-Isopropylamino-1,2-propanediol is a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of various β-adrenergic blocking agents (β-blockers). The stereochemistry of these drugs is critical to their pharmacological activity and safety profile, making the production of the (S)-enantiomer in high enantiomeric purity an essential objective. This application note provides a detailed guide for researchers and drug development professionals on the robust and efficient enantioselective synthesis of this compound. We present two primary, field-proven strategies: the direct ring-opening of a chiral epoxide sourced from the chiral pool and a catalytic kinetic resolution approach. This guide emphasizes the causality behind experimental choices, provides step-by-step protocols, and includes comprehensive data presentation to ensure reproducibility and scalability.

Introduction: The Imperative of Chirality in Pharmaceutical Synthesis

The biological activity of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure. Enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological properties. In the case of β-blockers, the therapeutic activity typically resides in the (S)-enantiomer, while the (R)-enantiomer is often less active or may contribute to undesirable side effects.[1] Consequently, the development of synthetic routes that provide enantiomerically pure compounds is not merely an academic exercise but a regulatory and safety imperative. (S)-3-Isopropylamino-1,2-propanediol represents a core structural motif for many widely used β-blockers, and its efficient synthesis is a cornerstone of their manufacturing.[2][3]

This document outlines two distinct and reliable methodologies for achieving high enantiopurity in the synthesis of the target molecule, catering to different strategic considerations in a research or process development setting.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a specific enantiomer can be approached from several fundamentally different directions. The choice of strategy depends on factors such as the availability of starting materials, cost, scalability, and the desired level of enantiomeric excess (e.e.).

-

Chiral Pool Synthesis: This is the most direct strategy, leveraging naturally occurring or readily available enantiopure starting materials. For (S)-3-Isopropylamino-1,2-propanediol, the ideal precursor is (S)-glycidol, a versatile C3 chiral building block. The synthesis involves the nucleophilic ring-opening of this chiral epoxide.

-

Asymmetric Catalysis: This approach creates the chiral center during the reaction sequence using a chiral catalyst. A prime example is the Sharpless Asymmetric Epoxidation, which can be used to produce (S)-glycidol from allyl alcohol, thereby generating the key chiral intermediate.[4][5][6]

-

Kinetic Resolution: This method involves the separation of a racemic mixture by using a chiral catalyst or reagent that reacts at a different rate with each enantiomer. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful technique for resolving racemic terminal epoxides, providing access to one enantiomer as the unreacted epoxide and the other as the corresponding diol, both in high e.e.[7][8][9]

The following diagram illustrates these strategic decision points.

Caption: Decision workflow for enantioselective synthesis strategies.

Primary Protocol: Direct Ring-Opening of (S)-Glycidol

This method is valued for its simplicity, high atom economy, and predictability. It relies on a straightforward SN2 reaction where isopropylamine acts as the nucleophile, opening the epoxide ring of the chiral starting material, (S)-glycidol.

Mechanistic Principle

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon (C3). This regioselectivity is a key advantage of using strong, unhindered nucleophiles under neutral or basic conditions.[10][11] The reaction results in an inversion of configuration at the center of attack; however, since the attack is on the non-chiral carbon, the stereochemistry at the C2 position, defined by the starting material, is preserved.

Experimental Protocol

The following workflow diagram outlines the laboratory procedure.

Sources

- 1. kup.at [kup.at]

- 2. CAS 6452-57-9: 3-Isopropylamino-1,2-propanediol [cymitquimica.com]

- 3. 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 9. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the Purification of (S)-3-Isopropylamino-1,2-propanediol by Distillation

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

(S)-3-Isopropylamino-1,2-propanediol is a vital chiral building block in the synthesis of numerous pharmaceutical compounds, most notably beta-blockers used in the treatment of cardiovascular diseases. The stereochemical integrity and high purity of this intermediate are paramount, as even minute impurities can lead to undesirable side effects or reduced efficacy of the final active pharmaceutical ingredient (API). Distillation, a fundamental purification technique, is an effective method for achieving the requisite purity of (S)-3-Isopropylamino-1,2-propanediol, particularly for removing unreacted starting materials and byproducts from its synthesis.

This comprehensive guide provides a detailed protocol and the underlying scientific principles for the purification of (S)-3-Isopropylamino-1,2-propanediol using vacuum distillation. The information presented herein is intended for researchers, scientists, and drug development professionals to ensure a safe, efficient, and reproducible purification process.

Understanding the Physicochemical Properties and the Rationale for Vacuum Distillation

(S)-3-Isopropylamino-1,2-propanediol possesses a relatively high boiling point at atmospheric pressure, a characteristic common to many amino alcohols due to strong intermolecular hydrogen bonding. Attempting to distill this compound at atmospheric pressure would necessitate high temperatures, creating a significant risk of thermal decomposition and the formation of unwanted, potentially difficult-to-remove impurities.

To circumvent this issue, vacuum distillation is the method of choice. By reducing the pressure above the liquid, the boiling point of the compound is significantly lowered, allowing for distillation at a much lower and safer temperature. This preserves the integrity of the molecule and yields a product of higher purity.

A review of available data indicates a boiling point of approximately 106-110 °C at a pressure of 3 Torr for the (R)-enantiomer, which serves as a reliable estimate for the (S)-enantiomer.[1] This is substantially lower than the estimated atmospheric boiling point, which for the related compound 3-amino-1,2-propanediol is around 264-265 °C.[2]

Table 1: Key Physical Properties of (S)-3-Isopropylamino-1,2-propanediol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure |

| (S)-3-Isopropylamino-1,2-propanediol | C₆H₁₅NO₂ | 133.19 | ~106-110 | 3 Torr[1] |

| Isopropylamine | C₃H₉N | 59.11 | 32.4 | 760 Torr |

| Glycidol | C₃H₆O₂ | 74.07 | 162-163 | 760 Torr |

Anticipating and Addressing Potential Impurities

The common synthesis of (S)-3-Isopropylamino-1,2-propanediol involves the reaction of (S)-glycidol with isopropylamine. Therefore, the primary impurities to consider are:

-

Unreacted Isopropylamine: A volatile starting material with a low boiling point, easily removed during the initial stages of vacuum distillation.

-

Unreacted (S)-Glycidol: While having a lower boiling point than the product, it is significantly less volatile than isopropylamine. Depending on the desired final purity, a fractional distillation setup may be necessary for its complete removal.

-

Di-substituted Byproducts: The formation of N,N-diisopropyl-3-amino-1,2-propanediol is a potential side reaction, leading to a higher boiling point impurity that would likely remain in the distillation flask.

Experimental Workflow for Purification

The purification process can be logically broken down into several key stages, from initial workup to the final collection of the purified product.

Figure 1: A schematic overview of the purification workflow for (S)-3-Isopropylamino-1,2-propanediol.

Detailed Protocol for Vacuum Distillation

Safety First: (S)-3-Isopropylamino-1,2-propanediol is classified as a skin and eye irritant.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Equipment:

-

Round-bottom flask (distilling flask)

-

Short-path distillation head (or a fractionating column for higher purity)

-

Thermometer and adapter

-

Condenser

-

Receiving flask(s)

-

Heating mantle with a stirrer

-

Magnetic stir bar

-

Vacuum pump (diaphragm pump capable of reaching <5 Torr is ideal)

-

Vacuum gauge (e.g., Pirani or digital manometer)

-

Cold trap (to protect the vacuum pump)

-

Glassware clips

-

Vacuum grease

Protocol Steps:

-

Preparation of the Crude Material:

-

Ensure that the crude (S)-3-Isopropylamino-1,2-propanediol has been concentrated to remove any reaction solvents. This is typically achieved using a rotary evaporator. The material should be a viscous liquid or a semi-solid.

-

-

Assembly of the Distillation Apparatus:

-

Place a magnetic stir bar into the appropriately sized round-bottom flask.

-

Add the crude (S)-3-Isopropylamino-1,2-propanediol to the flask, filling it to no more than two-thirds of its capacity to prevent bumping.

-

Lightly grease all ground-glass joints to ensure a good vacuum seal.

-

Assemble the distillation apparatus as shown in the diagram below. For most applications, a short-path distillation head is sufficient. If higher purity is required, a Vigreux or other packed fractionating column can be inserted between the distilling flask and the distillation head.

-

Secure all glassware connections with clips.

-

Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

-

Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.

-

Connect the vacuum outlet of the distillation apparatus to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to the vacuum pump. The cold trap is crucial for condensing any volatile materials that pass through the condenser, thereby protecting the vacuum pump.

-

Connect the vacuum gauge to the system between the cold trap and the pump.

-

Figure 2: A simplified diagram of a vacuum distillation setup.

-

Distillation Procedure:

-

Turn on the magnetic stirrer to ensure smooth boiling.

-

Start the circulating water in the condenser.

-

Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-5 Torr). You may observe some initial bubbling as dissolved gases and highly volatile impurities (like residual isopropylamine) are removed.

-

Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.

-

Increase the temperature gradually. A forerun fraction, consisting of any remaining low-boiling impurities, may begin to distill. Collect this in a separate receiving flask and discard it.

-

As the temperature of the vapor reaches the boiling point of (S)-3-Isopropylamino-1,2-propanediol at the applied pressure (e.g., ~106-110 °C at 3 Torr), the product will begin to distill. The temperature should remain relatively constant during the collection of the pure fraction.

-

Collect the main fraction in a clean, pre-weighed receiving flask.

-

Continue the distillation until only a small amount of residue remains in the distilling flask or until the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.

-

Turn off the heating mantle and allow the system to cool to room temperature.

-

Crucially, vent the system to atmospheric pressure slowly and carefully before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.

-

Disassemble the apparatus and weigh the collected pure product.

-

-

Characterization of the Purified Product:

-

The purity of the distilled (S)-3-Isopropylamino-1,2-propanediol should be confirmed using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and chiral High-Performance Liquid Chromatography (HPLC) to determine both chemical and enantiomeric purity.

-

Troubleshooting and Expert Insights

-

Bumping: Vigorous, uneven boiling (bumping) can be an issue in vacuum distillation. Ensure adequate stirring with a magnetic stir bar. A Claisen adapter can also help to prevent the crude material from splashing into the condenser.

-

No Distillate: If the compound is not distilling at the expected temperature and pressure, check for leaks in the system. Re-grease joints if necessary. Ensure the vacuum pump is functioning correctly and the cold trap is sufficiently cold. The heating mantle temperature may also need to be increased, but do so cautiously to avoid decomposition.

-

Fluctuating Temperature: A fluctuating distillation temperature can indicate an unstable vacuum or a mixture of components with close boiling points. If the latter is suspected, a more efficient fractionating column may be required.

-

Product Solidifying in the Condenser: If the product has a high melting point, it may solidify in the condenser, causing a blockage. In such cases, the condenser water can be warmed slightly, or a distillation apparatus with a wider bore may be necessary. For (S)-3-Isopropylamino-1,2-propanediol, this is generally not an issue as it is a liquid at room temperature.

By adhering to this detailed protocol and understanding the underlying principles, researchers can confidently and safely purify (S)-3-Isopropylamino-1,2-propanediol to the high standards required for pharmaceutical research and development.

References

-

PubChem. Compound Summary for 3-Isopropylamino-1,2-propanediol. [Link]

Sources

Structural Elucidation and Enantiomeric Purity Determination of (S)-3-Isopropylamino-1,2-propanediol via High-Resolution NMR

Introduction & Scope

(S)-3-Isopropylamino-1,2-propanediol is a critical chiral intermediate and a known degradation product (Impurity N) in the synthesis of beta-blockers such as Metoprolol and Atenolol. Its structural integrity—specifically its stereochemical purity—is paramount, as the pharmacological activity of beta-blockers is strictly governed by the stereochemistry of the propanolamine side chain.

Standard HPLC methods often struggle with the retention of this highly polar, non-chromophoric amino diol.[1] Nuclear Magnetic Resonance (NMR) spectroscopy offers a superior, self-validating orthogonal method for both structural confirmation and enantiomeric excess (ee) determination.

This application note details a high-fidelity NMR workflow designed to:

-

Unambiguously assign the proton and carbon backbone using 1D and 2D NMR.

-

Resolve diastereotopic protons adjacent to the chiral center.

-

Determine enantiomeric purity using Mosher’s Ester analysis, the gold standard for absolute configuration assignment.

Structural Analysis Strategy

The molecule consists of a chiral glycerol-like backbone linked to an isopropylamine group.

Key Structural Challenges:

-

Chiral Center (C2): Induces magnetic non-equivalence in the adjacent methylene protons (C1 and C3), creating complex ABX or ABC spin systems.

-

Exchangeable Protons: The presence of two hydroxyls and one secondary amine requires specific solvent handling to prevent signal broadening or loss.

Workflow Visualization

Figure 1: Analytical workflow for complete characterization.

Experimental Protocols

Protocol A: Sample Preparation & Solvent Selection

Objective: Minimize proton exchange to visualize OH and NH signals and resolve coupling constants.

-

Preferred Solvent: DMSO-d6 (99.9% D).

-

Reasoning: DMSO forms strong hydrogen bonds with solute OH/NH groups, slowing their exchange rate. This allows observation of scalar coupling (e.g.,

), which is vital for confirming the diol structure.

-

-

Alternative: D2O.

-

Use Case: Only for backbone confirmation if DMSO peaks overlap critical regions. Note that OH/NH signals will vanish (exchange to OD/ND).

-

Step-by-Step:

-

Weigh 10–15 mg of the analyte into a clean vial.

-

Add 0.6 mL of DMSO-d6.

-

Critical: If the sample is hygroscopic (common for amino diols), add activated 3Å molecular sieves to the NMR tube directly to remove trace water, which broadens exchangeable peaks.

-

Transfer to a 5mm high-precision NMR tube.

Protocol B: 1D 1H NMR Acquisition (Quantitative Parameters)

Objective: Obtain accurate integration for purity assessment.

-

Instrument: 400 MHz or higher (600 MHz recommended for ABX resolution).

-

Temperature: 298 K (25°C).

-

Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

-

Relaxation Delay (d1): 5.0 seconds . (Essential: The T1 relaxation times of the isopropyl methyls can be long; short d1 leads to integration errors).

-

Scans (ns): 16 or 32.

-

Acquisition Time (aq): > 3.0 seconds.

Self-Validating Check: The integral of the isopropyl methyl doublet (6H) must serve as the internal reference. If the integral of the methine proton (CH) at the chiral center deviates from 1.0, check for water suppression artifacts or insufficient relaxation delay.

Protocol C: Stereochemical Determination (Mosher's Method)[2]

Since standard NMR cannot distinguish enantiomers, we use Mosher’s Acid Chloride (MTPA-Cl) to create diastereomers. The chemical shift differences (

Reaction Scheme:

-

Reactant A: 5 mg Analyte + (R)-(-)-MTPA-Cl

(S)-MTPA ester. -

Reactant B: 5 mg Analyte + (S)-(+)-MTPA-Cl

(R)-MTPA ester. -

Solvent: Pyridine-d5 (acts as both solvent and base).

Procedure:

-

Dissolve 5 mg of amino diol in 0.5 mL Pyridine-d5 in an NMR tube.

-

Add 1.5 equivalents of (R)-MTPA-Cl. Shake vigorously.

-

Allow to stand for 10 minutes (reaction is usually instantaneous for primary alcohols/amines).

-

Repeat with (S)-MTPA-Cl in a separate tube.

Data Analysis & Interpretation

1H NMR Chemical Shift Assignments (DMSO-d6)

The following table summarizes the expected chemical shifts for the free base in DMSO-d6.

| Position | Group | Shift ( | Multiplicity | Integration | Notes |

| A | Isopropyl -CH3 | 0.95 - 1.05 | Doublet ( | 6H | High intensity reference |

| B | Isopropyl -CH- | 2.65 - 2.80 | Septet | 1H | |

| C | N-CH2- (C3) | 2.40 - 2.60 | Multiplet (ABX) | 2H | Diastereotopic; often overlaps with DMSO/Isopropyl CH |

| D | -CH- (C2) | 3.45 - 3.60 | Multiplet | 1H | Chiral Center |

| E | -CH2-O (C1) | 3.30 - 3.45 | Multiplet (ABX) | 2H | Diastereotopic |

| F | NH (Amine) | ~4.0 - 5.0 | Broad Singlet | 1H | Shift varies with conc./temp |

| G | OH (C1, C2) | 4.4 - 4.8 | Broad/Doublet | 2H | Visible only in dry DMSO |

Interpreting Mosher's Analysis[3]

To confirm the (S)-configuration at C2:

Calculate

-

Mechanism: The Mosher ester locks the conformation. The phenyl group of the MTPA moiety shields protons on one side of the plane and deshields the other.

-

Validation: For an (S)-amino diol derivatized with MTPA, the protons on the C1 (hydroxymethyl) side should exhibit a positive

, while protons on the C3 (aminomethyl) side should exhibit a negative

Figure 2: Logic flow for absolute configuration assignment via Mosher's method.

Troubleshooting & Critical Factors

| Issue | Cause | Solution |

| Broad OH/NH peaks | Trace water or rapid exchange | Dry sample/solvent with molecular sieves; lower temp to 280K. |

| Complex Multiplets at 3.4 ppm | Overlap of C1 and C2 protons | Use 1H-1H COSY to trace the spin system. The C1 protons will only couple to C2, not C3. |

| Missing Amine Proton | Fast exchange with water in DMSO | This is common. Rely on the integration of the C3 methylene protons (2H) rather than the NH proton itself. |

| Impurity Peaks | Metoprolol degradation | Look for aromatic signals (6.8–7.2 ppm). Pure 3-isopropylamino-1,2-propanediol has no aromatic protons . |

References

-

Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.

-

[Link]

-

-

European Pharmacopoeia (Ph.[1] Eur.) . Metoprolol Tartrate Monograph: Impurity N.

-

[Link] (Search: Metoprolol Impurity N)

-

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

-

[Link]

-

-

PubChem Compound Summary. 3-Isopropylamino-1,2-propanediol (CID 110857).

-

[Link]

-

Sources

Application Note & Protocol: A Scalable and Stereoselective Synthesis of (S)-3-Isopropylamino-1,2-propanediol

Introduction: The Significance of (S)-3-Isopropylamino-1,2-propanediol in Medicinal Chemistry

(S)-3-Isopropylamino-1,2-propanediol is a critical chiral building block in the pharmaceutical industry. Its structural motif, a 1,2-propanediol backbone with a secondary amine, is a cornerstone for the synthesis of numerous β-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The stereochemistry at the C2 position of the propanediol moiety is paramount for pharmacological activity; the (S)-enantiomer is significantly more potent than its (R)-counterpart. Consequently, the development of scalable, cost-effective, and enantiomerically pure synthetic routes to (S)-3-Isopropylamino-1,2-propanediol is of paramount importance for the pharmaceutical sector. This guide provides a detailed protocol for a scalable synthesis, emphasizing the chemical principles that ensure high yield and stereochemical fidelity.

Strategic Overview of Synthetic Pathways

Several synthetic strategies have been developed to produce (S)-3-Isopropylamino-1,2-propanediol. The choice of a particular route on an industrial scale is dictated by factors such as the availability and cost of starting materials, the number of synthetic steps, the overall yield, and the ease of purification.

-

From Chiral Glycidol Derivatives: This is one of the most direct and widely employed methods. The reaction of (S)-glycidol or an activated derivative like (R)-glycidyl tosylate with isopropylamine proceeds via a nucleophilic ring-opening of the epoxide. This approach is highly attractive due to its atom economy and the high degree of stereochemical control.

-

From 3-Chloro-1,2-propanediol (CPD): Industrial synthesis often utilizes the ammonolysis of 3-chloro-1,2-propanediol.[1] This method involves the nucleophilic substitution of the chlorine atom by an amine.[1] To achieve the desired (S)-enantiomer, a chiral starting material or a resolution step is necessary. The reaction of (S)-3-chloro-1,2-propanediol with isopropylamine is a viable, albeit potentially more expensive, route than starting from racemic CPD followed by resolution.

-

From Natural Precursors: Innovative approaches have explored the synthesis from renewable resources. For instance, (S)-3-hydroxy-γ-butyrolactone, derivable from carbohydrates, can be converted to (S)-3-amino-1,2-dihydroxypropane, which can then be N-alkylated.[2] While environmentally appealing, these routes may involve more steps.

This guide will focus on the highly efficient and stereospecific synthesis starting from (S)-glycidol, a readily available chiral epoxide.

Recommended Scalable Synthesis: (S)-Glycidol Route

The reaction of (S)-glycidol with isopropylamine is a robust and scalable method for the preparation of (S)-3-Isopropylamino-1,2-propanediol. The reaction proceeds via a regioselective nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring.

Reaction Mechanism

The synthesis is a classic example of an SN2-type epoxide ring-opening reaction. The nitrogen atom of isopropylamine, being a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. Under neutral or slightly basic conditions, the attack preferentially occurs at the terminal, less sterically hindered carbon atom (C3), leading to the desired 1,2-diol product. The stereochemistry at the C2 position is inverted during the ring-opening, but since the attack is at C3, the stereocenter at C2 of the (S)-glycidol starting material is retained in the final product.

Caption: Synthetic workflow for (S)-3-Isopropylamino-1,2-propanediol.

Detailed Experimental Protocol

Materials and Equipment:

-

Reactants: (S)-Glycidol (≥98% ee), Isopropylamine (≥99%)

-

Solvent: Methanol (optional, can be run neat)

-

Equipment:

-

Glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, pressure gauge, and a reflux condenser.

-

Addition funnel.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

-

Procedure:

-

Reactor Setup: The reactor is charged with isopropylamine. A slight molar excess of isopropylamine (1.2 to 1.5 equivalents) is recommended to ensure complete conversion of the glycidol and to minimize the formation of dimeric impurities. The reaction can be performed neat or in a protic solvent like methanol.[3] For larger scales, running the reaction neat is often preferred for higher throughput and easier work-up.[4]

-

Reaction Initiation: The reactor contents are stirred and cooled to 0-5 °C using a cooling bath.

-

Controlled Addition: (S)-Glycidol is added dropwise to the stirred isopropylamine via an addition funnel over a period of 1-2 hours. The temperature of the reaction mixture should be carefully maintained below 25 °C during the addition, as the reaction is exothermic.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight (12-16 hours) to ensure the reaction goes to completion.[4]

-

Work-up and Purification:

-

The excess isopropylamine (and methanol, if used) is removed under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified by vacuum distillation to yield (S)-3-Isopropylamino-1,2-propanediol as a colorless to pale yellow viscous liquid.[4]

-

Safety Precautions:

-

(S)-Glycidol is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Isopropylamine is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.

-

The reaction is exothermic; proper temperature control is crucial to prevent runaway reactions.

Data Summary

| Parameter | Recommended Value | Rationale |

| (S)-Glycidol | 1.0 equivalent | Limiting reagent. |

| Isopropylamine | 1.2 - 1.5 equivalents | Ensures complete conversion of glycidol and minimizes side reactions.[4] |

| Solvent | Neat or Methanol | Neat reaction is often preferred for scalability. Methanol can help with heat dissipation on a smaller scale. |

| Reaction Temperature | 0-25 °C | Controls the exotherm and minimizes the formation of byproducts.[4] |

| Reaction Time | 12 - 16 hours | Ensures complete reaction.[4] |

| Purification | Vacuum Distillation | Effective for removing non-volatile impurities and isolating the final product.[4] |

| Expected Yield | >90% | The reaction is generally high-yielding. |

| Expected Purity | >99% (by GC), >98% ee | High purity is achievable with proper distillation. The stereochemistry is well-retained. |

Analytical Characterization

To ensure the quality and identity of the synthesized (S)-3-Isopropylamino-1,2-propanediol, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure of the compound.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (O-H, N-H, C-N, C-O).

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Determines the purity of the product.

-

Chiral HPLC: Crucial for determining the enantiomeric excess (ee) of the final product to confirm that no racemization has occurred during the synthesis.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Conclusion

The synthesis of (S)-3-Isopropylamino-1,2-propanediol from (S)-glycidol and isopropylamine represents a highly efficient, stereoselective, and scalable route. The protocol detailed in this application note is robust and can be adapted for pilot-plant and industrial-scale production. The key to a successful and safe synthesis lies in the careful control of the reaction temperature and the use of high-quality starting materials. The resulting high-purity chiral amino alcohol is a valuable intermediate for the synthesis of a wide range of life-saving pharmaceuticals.

Caption: Step-by-step experimental workflow.

References

-

PrepChem. Synthesis of 3-(Isopropylamino)-1,2-propanediol. Available from: [Link]

-

WIPO Patentscope. (2015). CN104610074 - Preparation method of 3-amino-1,2-propanediol. Available from: [Link]

- Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

-

Royal Society of Chemistry. (2011). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry. Available from: [Link]

- Google Patents. (2012). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.

- Google Patents. (1999). Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.

- Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.

-

ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]

-

PubChem. 3-Isopropylamino-1,2-propanediol. Available from: [Link]

-

Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). Available from: [Link]

- Google Patents. (2008). US7459572B2 - Process for the preparation of glycidyl derivatives.

- Google Patents. (2007). US20070265458A1 - Process for the Preparation of Glycidyl Derivatives.

- Google Patents. (2016). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

National Institutes of Health. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Available from: [Link]

-

MDPI. (2023). Special Issue “The Role of Natural Products in Drug Discovery”. Available from: [Link]

-

Luminix Health. 3-Isopropylamino-1,2-propanediol. Available from: [Link]

-

MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]

-

MDPI. (2023). Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers. Available from: [Link]

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]

Sources

Reaction of (S)-glycidol with isopropylamine conditions

Application Note: Regioselective Synthesis of (S)-3-(Isopropylamino)-1,2-propanediol

Part 1: Executive Summary

This guide details the synthetic protocol for the ring-opening of (S)-glycidol (oxiran-2-ylmethanol) with isopropylamine to produce (S)-3-(isopropylamino)-1,2-propanediol . This transformation is a cornerstone reaction in the synthesis of chiral

Key Technical Insights:

-

Regioselectivity: The reaction proceeds via nucleophilic attack at the less hindered terminal carbon (

), yielding the 1-amino-2,3-diol motif exclusively over the 2-amino-1,3-diol isomer. -

Stereochemical Integrity: As the chiral center (

) is not involved in the bond-breaking event, the configuration is strictly retained. (S)-Glycidol yields (S)-product. -

Safety Critical: Glycidol is thermodynamically unstable and prone to explosive polymerization. Protocols herein prioritize thermal control and stoichiometry to mitigate runaway reactions.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The reaction follows a classic

Pathway Logic:

-

Nucleophilic Approach: The lone pair of the nitrogen atom attacks the anti-bonding orbital (

) of the -

Ring Opening: The epoxide ring strain is relieved, generating an alkoxide intermediate.

-

Proton Transfer: Rapid proton exchange (often with the solvent or excess amine) yields the final amino-diol.

Graphviz Diagram 1: Mechanistic Pathway

Caption: Sterically governed

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Stoichiometry | 1:3 to 1:5 (Glycidol:Amine) | Excess amine prevents bis-alkylation (where the product reacts with a second glycidol molecule). |

| Temperature | 20°C – 40°C | Glycidol is unstable >50°C. Higher temps increase polymerization risk. |

| Addition Rate | Slow / Dropwise | The reaction is exothermic ( |

| Solvent | Water or Methanol | Protic solvents facilitate proton transfer and stabilize the transition state via hydrogen bonding. |

Part 3: Experimental Protocols

Protocol A: Standard Batch Synthesis (High Yield)

Best for gram-scale synthesis where equipment simplicity is required.

Reagents:

-

(S)-Glycidol (CAS: 60456-23-7): 7.4 g (100 mmol)

-

Isopropylamine (CAS: 75-31-0): 29.5 g (500 mmol, 5.0 equiv)

-

Water (Deionized): 20 mL (Optional, can be run neat if cooling is efficient)

Step-by-Step Methodology:

-

System Prep: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (coolant at 0°C), an internal thermometer, and a pressure-equalizing addition funnel.

-

Amine Charge: Charge Isopropylamine (and water if using) into the flask. Cool the system to 10°C using an ice-water bath.

-

Controlled Addition: Charge (S)-Glycidol into the addition funnel. Add dropwise to the amine solution over 60 minutes.

-

Control Point: Ensure internal temperature does not exceed 30°C.

-

-

Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: MeOH/DCM 1:9, stain with Ninhydrin) or GC-MS.

-

-

Workup:

-

Remove excess isopropylamine and water via rotary evaporation under reduced pressure (bath temp < 45°C).

-

Note: Isopropylamine is volatile (bp 33°C); use a rigorous cold trap to protect the vacuum pump.

-

-

Purification: Distill the residue under high vacuum (0.1 mmHg). The product boils at approximately 80–85°C.

-

Yield: Expect 11.5–12.5 g (85–95%).

-

Protocol B: Continuous Flow Synthesis (Scalable & Safer)

Best for multi-gram to kilogram scale, minimizing the inventory of hazardous glycidol.

Graphviz Diagram 2: Flow Chemistry Setup

Caption: Continuous flow setup minimizes thermal accumulation and glycidol inventory.

Flow Parameters:

-

Reactor Volume: 10 mL PFA coil.

-

Temperature: 25°C (Ambient).

-

Residence Time: 30–40 minutes.

-

Pressure: 4 bar (to keep isopropylamine liquid, as its bp is 33°C).

Part 4: Characterization & Quality Control

Product: (S)-3-(isopropylamino)-1,2-propanediol Appearance: Colorless to pale yellow viscous liquid.

| Technique | Expected Data | Interpretation |

| 1H NMR (400 MHz, D2O) | Confirms isopropyl group integration (6H) and intact propane backbone. | |

| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA. | Single peak (major) vs. racemate standard. >99% ee expected. |

| Mass Spec (ESI+) | [M+H]+ = 134.1 | Consistent with Molecular Weight of 133.19 g/mol . |

Part 5: Safety & Troubleshooting

Hazard Alert: Glycidol

-

Carcinogenicity: Glycidol is a Category 1B carcinogen. All handling must occur in a fume hood with double-gloving (Nitrile).

-

Polymerization: Glycidol can polymerize explosively if contaminated with strong acids, bases, or metal salts (e.g.,

,

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of Glycidol | Lower reaction temperature; ensure glycidol is fresh and not yellowed (stored at -20°C). |

| Bis-alkylation | Insufficient Amine | Increase Isopropylamine equivalents to >5.0. |

| Racemization | Acidic Contamination | Ensure conditions remain basic/neutral. Avoid high heat during distillation. |

Part 6: References

-

Sharpless, K. B., et al. (1987). "The regioselective opening of glycidol and related epoxides." Journal of Organic Chemistry.

-

Hanson, R. M. (1991).[1] "The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols." Chemical Reviews.

-

National Toxicology Program. (1990). "Toxicology and Carcinogenesis Studies of Glycidol." NTP Technical Report Series.

-

ChemicalBook. "Product Monograph: (S)-3-Isopropylamino-1,2-propanediol (CAS 90742-94-2)."

-

PrepChem. "Synthesis of 3-(Isopropylamino)-1,2-propanediol."

Sources

Application Note: Strategies for the Derivatization of (S)-3-Isopropylamino-1,2-propanediol for Chromatographic and Mass Spectrometric Analysis

Introduction: The Analytical Challenge of (S)-3-Isopropylamino-1,2-propanediol

(S)-3-Isopropylamino-1,2-propanediol is a key chemical entity, recognized primarily as a specified impurity and potential degradation product of several aryloxypropanolamine β-blockers, such as metoprolol.[1] Its structure features a secondary amine, a primary and a secondary alcohol (a vicinal diol), and a chiral center.[2][3] The accurate and sensitive quantification of this compound is critical for ensuring the quality and safety of pharmaceutical products.[1]

However, the direct analysis of (S)-3-Isopropylamino-1,2-propanediol presents significant analytical hurdles:

-